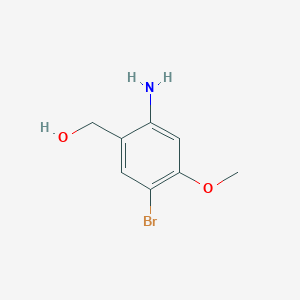
(2-Amino-5-bromo-4-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-bromo-4-methoxyphenyl)methanol is an organic compound with a molecular formula of C8H10BrNO2. This compound is characterized by the presence of an amino group, a bromine atom, a methoxy group, and a hydroxyl group attached to a benzene ring. It is a derivative of phenol and is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromo-4-methoxyphenyl)methanol typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to obtain 5-bromo-4-methoxyphenol. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to convert the nitro group to an amino group. Finally, the hydroxyl group is introduced through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration steps, and catalytic hydrogenation for the reduction step. The final hydroxymethylation can be achieved using formaldehyde in the presence of a base.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-5-bromo-4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products Formed
Oxidation: (2-Amino-5-bromo-4-methoxyphenyl)formaldehyde.
Reduction: (2-Amino-5-bromo-4-methoxyphenyl)methane.
Substitution: (2-Amino-5-thio-4-methoxyphenyl)methanol or (2-Amino-5-amino-4-methoxyphenyl)methanol.
Applications De Recherche Scientifique
(2-Amino-5-bromo-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Amino-5-bromo-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-5-chloro-4-methoxyphenyl)methanol
- (2-Amino-5-fluoro-4-methoxyphenyl)methanol
- (2-Amino-5-iodo-4-methoxyphenyl)methanol
Uniqueness
(2-Amino-5-bromo-4-methoxyphenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological interactions, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H10BrNO2 |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
(2-amino-5-bromo-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4,10H2,1H3 |
Clé InChI |
YADVRGBMVCQOIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)N)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


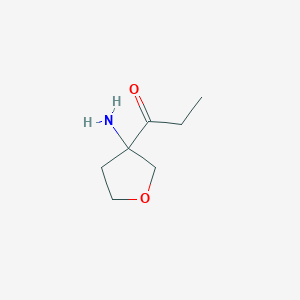
![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)
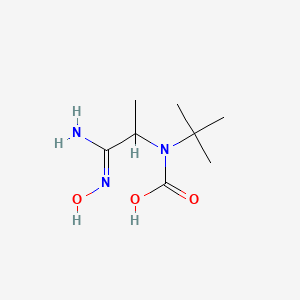

![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
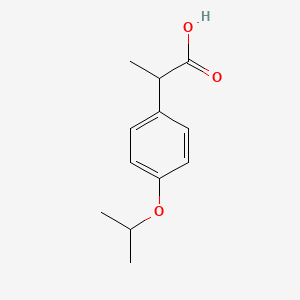
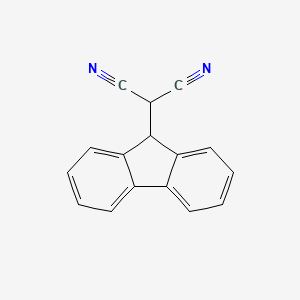
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
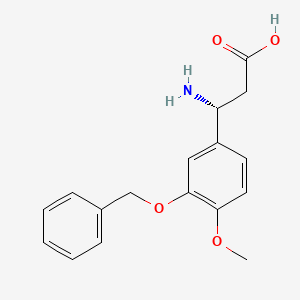

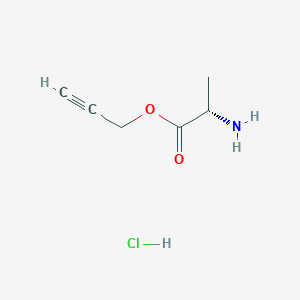
![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)

